molecular formula C16H16N2O4S B14615841 Benzylthiourea;phthalic acid CAS No. 60834-60-8

Benzylthiourea;phthalic acid

Cat. No.: B14615841
CAS No.: 60834-60-8
M. Wt: 332.4 g/mol
InChI Key: HEAKEGQNRDPWKW-UHFFFAOYSA-N
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Description

Benzylthiourea and phthalic acid are two distinct chemical compounds. Benzylthiourea is an organic compound with the formula C8H10N2S, known for its applications in various chemical reactions and as an intermediate in organic synthesis. Phthalic acid, also known as benzene-1,2-dicarboxylic acid, is an aromatic dicarboxylic acid with the formula C8H6O4. It is widely used in the production of plasticizers, resins, and dyes.

Preparation Methods

Benzylthiourea

Benzylthiourea can be synthesized through the reaction of benzylamine with thiourea. The reaction typically occurs in an aqueous or alcoholic medium under reflux conditions. The product is then purified through recrystallization.

Phthalic Acid

Phthalic acid is produced industrially by the catalytic oxidation of naphthalene or ortho-xylene to phthalic anhydride, followed by hydrolysis of the anhydride. The oxidation process involves the use of strong oxidizing agents such as potassium permanganate or potassium dichromate in acidic conditions .

Chemical Reactions Analysis

Benzylthiourea

Benzylthiourea undergoes various chemical reactions, including:

    Oxidation: Benzylthiourea can be oxidized to form benzylisothiocyanate.

    Substitution: It can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.

    Condensation: Benzylthiourea can condense with aldehydes or ketones to form Schiff bases.

Phthalic Acid

Phthalic acid is a dibasic acid with pKa values of 2.89 and 5.51. It undergoes several types of reactions:

Scientific Research Applications

Benzylthiourea

Benzylthiourea is used in:

    Chemistry: As an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Studied for its potential use in pharmaceuticals as a building block for drug synthesis.

Phthalic Acid

Phthalic acid has diverse applications:

Mechanism of Action

Benzylthiourea

The mechanism of action of benzylthiourea involves its interaction with various molecular targets, including enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways.

Phthalic Acid

Phthalic acid exerts its effects through its interaction with various receptors and enzymes. It can bind to estrogen and progesterone receptors, influencing gene expression and cellular functions .

Comparison with Similar Compounds

Benzylthiourea

Similar compounds include other thiourea derivatives such as methylthiourea and ethylthiourea. Benzylthiourea is unique due to its benzyl group, which imparts specific chemical properties and reactivity.

Phthalic Acid

Similar compounds include isophthalic acid and terephthalic acid, which are also aromatic dicarboxylic acids. Phthalic acid is unique due to its ortho-substitution pattern, which affects its chemical reactivity and applications .

Properties

CAS No.

60834-60-8

Molecular Formula

C16H16N2O4S

Molecular Weight

332.4 g/mol

IUPAC Name

benzylthiourea;phthalic acid

InChI

InChI=1S/C8H10N2S.C8H6O4/c9-8(11)10-6-7-4-2-1-3-5-7;9-7(10)5-3-1-2-4-6(5)8(11)12/h1-5H,6H2,(H3,9,10,11);1-4H,(H,9,10)(H,11,12)

InChI Key

HEAKEGQNRDPWKW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=S)N.C1=CC=C(C(=C1)C(=O)O)C(=O)O

Origin of Product

United States

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